molecular formula C11H13N3O2S B4701414 2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide

2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide

Cat. No. B4701414
M. Wt: 251.31 g/mol
InChI Key: YKXMOVXGQPBUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide, also known as PTZ-343, is a chemical compound that belongs to the thiadiazole family. PTZ-343 has gained significant attention in the scientific community due to its potential applications in the field of biomedical research.

Mechanism of Action

2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide exerts its effects by binding to the benzodiazepine site on GABA receptors, which enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This results in an increased inhibition of neuronal activity, leading to the suppression of seizures.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures in animal models, which is attributed to its ability to enhance the activity of GABA receptors. Additionally, this compound has been shown to increase the release of certain neurotransmitters, such as glutamate and acetylcholine, which may contribute to its convulsant effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide is its ability to induce seizures in animal models, which makes it a useful tool for studying the mechanisms underlying epilepsy. However, its convulsant effects can also be a limitation, as it may not be suitable for certain types of experiments. Additionally, this compound has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide. One area of interest is the development of more selective GABA receptor modulators, which could provide more targeted effects and reduce the risk of side effects. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms underlying this compound's effects and to identify potential new applications for this compound.
In conclusion, this compound is a promising compound with potential applications in the field of biomedical research. Its ability to induce seizures in animal models makes it a useful tool for studying epilepsy and other seizure disorders, and its ability to modulate GABA receptors could have broader implications for the treatment of neurological disorders. However, further research is needed to fully understand its mechanisms of action and potential applications.

Scientific Research Applications

2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide has shown potential applications in various fields of biomedical research. One of its primary uses is in the study of epilepsy and seizure disorders. This compound is a potent convulsant agent that can induce seizures in animal models, making it a useful tool for studying the mechanisms underlying epilepsy. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.

properties

IUPAC Name

2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-3-4-9-13-14-11(17-9)12-10(15)8-5-6-16-7(8)2/h5-6H,3-4H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMOVXGQPBUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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